molecular formula C10H7ClN2O B1585747 4-(1H-pyrazol-1-yl)benzoyl chloride CAS No. 220461-83-6

4-(1H-pyrazol-1-yl)benzoyl chloride

Cat. No.: B1585747
CAS No.: 220461-83-6
M. Wt: 206.63 g/mol
InChI Key: UHDHZXQMHIQHSO-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClN2O. It is a derivative of benzoyl chloride where the benzene ring is substituted with a pyrazole ring at the para position. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1H-Pyrazol-1-yl)benzoyl chloride can be synthesized through the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid derivative with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C9H7N2O2+SOCl2C9H7ClN2O+SO2+HCl\text{C}_9\text{H}_7\text{N}_2\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{ClN}_2\text{O} + \text{SO}_2 + \text{HCl} C9​H7​N2​O2​+SOCl2​→C9​H7​ClN2​O+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 4-(1H-pyrazol-1-yl)benzoic acid.

    Condensation Reactions: It can participate in condensation reactions with hydrazines and other nitrogen-containing compounds to form pyrazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

    Hydrolysis: Water or aqueous sodium hydroxide.

    Condensation: Hydrazines or other nitrogen-containing compounds under reflux conditions.

Major Products Formed:

Scientific Research Applications

4-(1H-Pyrazol-1-yl)benzoyl chloride is used in several scientific research applications:

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzenesulfonamide
  • 4-(1H-Pyrazol-1-yl)benzoic acid
  • 4-(1H-Pyrazol-1-yl)benzaldehyde

Comparison: 4-(1H-Pyrazol-1-yl)benzoyl chloride is unique due to its reactivity as an acylating agent, which is not shared by its sulfonamide or benzoic acid counterparts. The benzoyl chloride group allows for a wider range of chemical modifications and applications in synthesis. In contrast, the sulfonamide and benzoic acid derivatives are more stable and less reactive, making them suitable for different applications .

Properties

IUPAC Name

4-pyrazol-1-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDHZXQMHIQHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380111
Record name 4-(1H-pyrazol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220461-83-6
Record name 4-(1H-pyrazol-1-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-yl)benzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-(pyrazol-1-yl)benzoic acid (1.56 g) in dichloromethane (25 ml) was added oxalyl chloride (1.04 g) and one drop of dimethylformamide. The mixture was stirred at room temperature for 18 hours to yield a clear solution. The volatile material was removed under reduced pressure to afford 4-(pyrazol-1-yl)benzoyl chloride as a pale yellow solid (1.58 g), which was utilized without further purification.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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